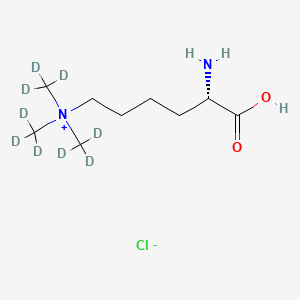

N|A,N|A,N|A-Trimethyllysine-d9 (chloride)

Description

Nitrogen is a nonmetallic element of Group 15 of the periodic table. It is a colorless, odorless, tasteless gas that constitutes about 78% of Earth’s atmosphere by volume. Nitrogen is essential for all living organisms as it is a fundamental component of amino acids, proteins, and nucleic acids. It was first recognized as a specific substance during early investigations of the air by Carl Wilhelm Scheele, Daniel Rutherford, and others in the 18th century .

Properties

Molecular Formula |

C9H21ClN2O2 |

|---|---|

Molecular Weight |

233.78 g/mol |

IUPAC Name |

[(5S)-5-amino-5-carboxypentyl]-tris(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H/t8-;/m0./s1/i1D3,2D3,3D3; |

InChI Key |

ZKIJKCHCMFGMCM-XOBOASSVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCC[C@@H](C(=O)O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |

Canonical SMILES |

C[N+](C)(C)CCCCC(C(=O)O)N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Combustion of Ammonia: When ammonia is combusted in the presence of oxygen, nitrogen gas and water are produced[ 4 \text{NH}_3 + 3 \text{O}_2 \rightarrow 2 \text{N}_2 + 6 \text{H}_2\text{O} ]

Heating Ammonium Nitrite: Heating ammonium nitrite decomposes it into nitrogen gas and water[ \text{NH}_4\text{NO}_2 \rightarrow \text{N}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods

Fractional Distillation of Liquid Air: Nitrogen is separated from other components of air by cooling it to a liquid state and then distilling it.

Pressure Swing Adsorption: This method uses adsorbent materials to selectively adsorb nitrogen from the air under high pressure and then release it under low pressure.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Nitrogen reacts with oxygen to form nitrogen oxides, such as nitric oxide and nitrogen dioxide[ \text{N}_2 + \text{O}_2 \rightarrow 2 \text{NO} ] [ 2 \text{NO} + \text{O}_2 \rightarrow 2 \text{NO}_2 ]

Reduction: Nitrogen can be reduced to ammonia using hydrogen in the Haber process[ \text{N}_2 + 3 \text{H}_2 \rightarrow 2 \text{NH}_3 ]

Common Reagents and Conditions

Oxygen: Used in oxidation reactions.

Hydrogen: Used in reduction reactions.

Catalysts: Iron catalysts are commonly used in the Haber process.

Major Products

- Nitric Oxide (NO)

- Nitrogen Dioxide (NO2)

- Ammonia (NH3)

Scientific Research Applications

Nitrogen compounds have a wide range of applications in various fields:

- Chemistry : Nitrogen is used in the synthesis of fertilizers, explosives, and dyes.

- Biology : Nitrogen is a key component of amino acids and nucleic acids, making it essential for life.

- Medicine : Liquid nitrogen is used in cryotherapy to remove warts and other skin lesions.

- Industry : Nitrogen is used to create inert atmospheres for processes sensitive to oxygen, such as the production of steel and the packaging of food .

Mechanism of Action

In cryotherapy, liquid nitrogen causes cell injury through freezing and thawing cycles. The initial stage involves heat transfer, followed by cell injury during thawing, and finally inflammation due to cellular death . In the nitrogen cycle, nitrogen fixation converts nitrogen gas into ammonia, which plants can absorb and use .

Comparison with Similar Compounds

Nitrogen can form various compounds, including nitrides, nitrates, and nitric acid. Compared to carbon monoxide, nitrogen has a weaker sigma-donor and pi-acceptor ability, making it less reactive in certain coordination complexes . Similar compounds include:

- Nitric Oxide (NO)

- Nitrogen Dioxide (NO2)

- Ammonia (NH3)

- Nitric Acid (HNO3)

Nitrogen’s unique ability to form stable triple bonds with itself (N≡N) distinguishes it from many other elements and compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.